![molecular formula C13H12N2O3 B14192980 [7-(Dimethylamino)-4-oxoquinolin-3(4H)-ylidene]acetic acid CAS No. 848137-31-5](/img/structure/B14192980.png)
[7-(Dimethylamino)-4-oxoquinolin-3(4H)-ylidene]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[7-(Dimethylamino)-4-oxoquinolin-3(4H)-ylidene]acetic acid: is a complex organic compound that belongs to the quinoline family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [7-(Dimethylamino)-4-oxoquinolin-3(4H)-ylidene]acetic acid typically involves multi-step organic reactions. One common method includes the condensation of 7-(dimethylamino)-4-oxoquinoline with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
[7-(Dimethylamino)-4-oxoquinolin-3(4H)-ylidene]acetic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline-4,7-dione derivatives.
Reduction: Formation of 7-(dimethylamino)-4-hydroxyquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
[7-(Dimethylamino)-4-oxoquinolin-3(4H)-ylidene]acetic acid:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in chemical sensors.
Wirkmechanismus
The mechanism of action of [7-(Dimethylamino)-4-oxoquinolin-3(4H)-ylidene]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.
Vergleich Mit ähnlichen Verbindungen
[7-(Dimethylamino)-4-oxoquinolin-3(4H)-ylidene]acetic acid: can be compared with other quinoline derivatives such as:
Quinoline-4-carboxylic acid: Similar structure but lacks the dimethylamino group, resulting in different chemical properties and biological activities.
7-Hydroxyquinoline: Contains a hydroxyl group instead of a dimethylamino group, leading to different reactivity and applications.
4-Chloroquinoline:
The uniqueness of This compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activities, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
848137-31-5 |
|---|---|
Molekularformel |
C13H12N2O3 |
Molekulargewicht |
244.25 g/mol |
IUPAC-Name |
2-[7-(dimethylamino)-4-oxoquinolin-3-ylidene]acetic acid |
InChI |
InChI=1S/C13H12N2O3/c1-15(2)9-3-4-10-11(6-9)14-7-8(13(10)18)5-12(16)17/h3-7H,1-2H3,(H,16,17) |
InChI-Schlüssel |
CZYMQXVKBVLBKE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)C(=O)C(=CC(=O)O)C=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![dipropan-2-yl 2-[(1R)-2-nitro-1-phenylethyl]propanedioate](/img/structure/B14192899.png)

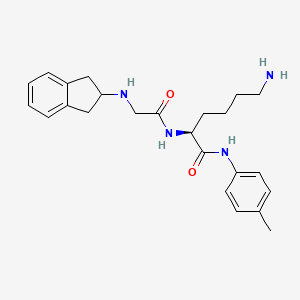
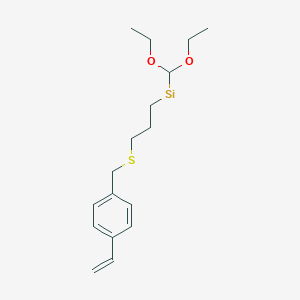
![1-[5-(3-Bromobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B14192934.png)
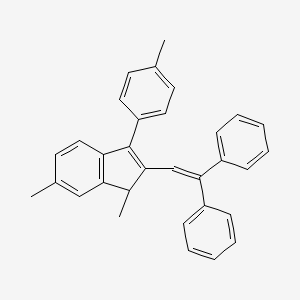
![Methyl 4-[(4-methylbenzene-1-sulfonyl)amino]but-2-enoate](/img/structure/B14192938.png)
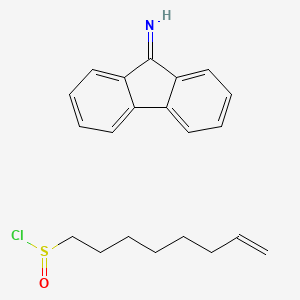
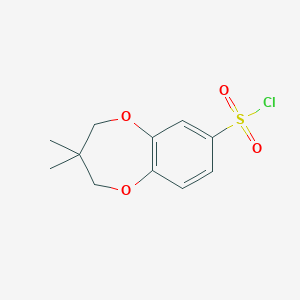

![N-(2-Methoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14192957.png)
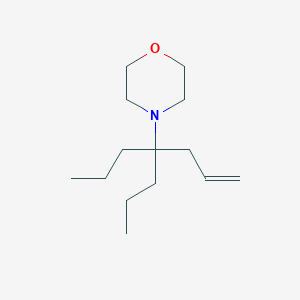
![3-(1H-Imidazol-1-yl)-6-[4-(3-methylphenoxy)piperidin-1-yl]pyridazine](/img/structure/B14192973.png)

